3-Bromo-5-cyano-4-fluorobenzoic acid
Overview
Description
3-Bromo-5-cyano-4-fluorobenzoic acid is an aromatic compound with the molecular formula C8H3BrFNO2 It is a derivative of benzoic acid, featuring bromine, cyano, and fluorine substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-cyano-4-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with 2-amino-4-bromo-5-fluorobenzoic acid methyl ester.
Diazotization: The amino group is converted to a diazonium salt using sodium nitrite and hydrochloric acid.
Sandmeyer Reaction: The diazonium salt is then reacted with copper(I) cyanide to introduce the cyano group, forming this compound methyl ester.
Hydrolysis: The ester group is hydrolyzed under acidic or basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-cyano-4-fluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.
Major Products
Substitution: Formation of various substituted benzoic acids.
Reduction: Formation of 3-bromo-5-amino-4-fluorobenzoic acid.
Coupling: Formation of biaryl compounds with diverse functional groups.
Scientific Research Applications
3-Bromo-5-cyano-4-fluorobenzoic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: Potential precursor for the development of pharmaceutical compounds.
Material Science: Utilized in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5-cyano-4-fluorobenzoic acid depends on its application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex molecules. The presence of electron-withdrawing groups (cyano and fluorine) on the benzene ring influences its reactivity, making it a versatile intermediate in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
4-Cyano-3-fluorobenzoic acid: Similar structure but lacks the bromine substituent.
3-Bromo-4-fluorobenzoic acid: Similar structure but lacks the cyano group
Uniqueness
3-Bromo-5-cyano-4-fluorobenzoic acid is unique due to the combination of bromine, cyano, and fluorine substituents on the benzene ring. This combination imparts distinct chemical properties, making it a valuable intermediate in various synthetic applications.
Biological Activity
3-Bromo-5-cyano-4-fluorobenzoic acid is an aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological mechanisms, and relevant case studies highlighting its applications.
Chemical Structure and Synthesis
The molecular formula of this compound is C₇H₄BrFNO₂. The compound features a bromine atom, a cyano group, and a fluorine atom attached to a benzoic acid framework, which contributes to its chemical reactivity and potential biological activity.
Synthetic Routes
The synthesis of this compound typically involves the following steps:
- Bromination : The starting material, benzoic acid or its derivatives, undergoes bromination using bromine in a suitable solvent.
- Cyanation : The brominated product is then treated with a cyanide source (e.g., potassium cyanide) to introduce the cyano group.
- Fluorination : Finally, fluorination can be achieved through electrophilic or nucleophilic substitution methods.
The biological activity of this compound is primarily linked to its ability to interact with various biological targets. Its structural features allow it to function as an inhibitor of key enzymes involved in DNA replication and repair, such as topoisomerases.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae.
Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against K. pneumoniae |
---|---|---|
This compound | TBD | TBD |
Ciprofloxacin | 0.008 | 0.03 |
Study on Topoisomerase Inhibition
A study published in a peer-reviewed journal investigated the efficacy of various benzoic acid derivatives, including this compound, as inhibitors of bacterial topoisomerases. The results demonstrated that these compounds could effectively inhibit the activity of E. coli DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication.
The study reported IC50 values indicating the concentration required to inhibit enzyme activity by 50%. For example:
Compound | IC50 (µM) for E. coli Gyrase | IC50 (µM) for E. coli Topo IV |
---|---|---|
This compound | TBD | TBD |
Ciprofloxacin | 0.49 | 2.71 |
These findings suggest that while this compound may not be as potent as established fluoroquinolones like ciprofloxacin, it still demonstrates promising activity against bacterial topoisomerases.
Properties
IUPAC Name |
3-bromo-5-cyano-4-fluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrFNO2/c9-6-2-4(8(12)13)1-5(3-11)7(6)10/h1-2H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXALVRUMXIYQES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)F)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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